Sodium triethanolamine tris(dihydrogen phosphate)
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Overview
Description
Sodium triethanolamine tris(dihydrogen phosphate) is a chemical compound with the molecular formula C₆H₁₇NNaO₁₂P₃. It is a derivative of triethanolamine, where the hydroxyl groups are esterified with dihydrogen phosphate groups. This compound is known for its solubility in water and its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium triethanolamine tris(dihydrogen phosphate) typically involves the reaction of triethanolamine with phosphoric acid in the presence of sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete esterification of the hydroxyl groups with dihydrogen phosphate .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction mixture is usually subjected to purification steps such as crystallization or filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium triethanolamine tris(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphates.
Reduction: Under specific conditions, it can be reduced to form simpler phosphates.
Substitution: It can undergo substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphates, while reduction may produce simpler phosphates. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
Sodium triethanolamine tris(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions and analytical procedures.
Biology: It serves as a component in buffer solutions for biological assays and experiments.
Medicine: It is utilized in pharmaceutical formulations for its buffering properties.
Industry: It is employed in the manufacturing of detergents, cosmetics, and other industrial products
Mechanism of Action
The mechanism of action of sodium triethanolamine tris(dihydrogen phosphate) involves its ability to act as a buffer, maintaining the pH of solutions within a specific range. This is achieved through the reversible binding and release of hydrogen ions by the dihydrogen phosphate groups. The molecular targets and pathways involved include interactions with various enzymes and proteins that are sensitive to pH changes .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: A precursor to sodium triethanolamine tris(dihydrogen phosphate), used in similar applications but lacks the buffering capacity provided by the phosphate groups.
Diethanolamine: Similar in structure but with two hydroxyl groups, used in similar industrial applications.
Monoethanolamine: Contains a single hydroxyl group, used in various chemical processes.
Uniqueness
Sodium triethanolamine tris(dihydrogen phosphate) is unique due to its enhanced buffering capacity and solubility in water, making it more effective in maintaining pH stability in various applications compared to its analogs .
Properties
CAS No. |
66197-79-3 |
---|---|
Molecular Formula |
C6H15NNa3O12P3 |
Molecular Weight |
455.07 g/mol |
IUPAC Name |
trisodium;2-[bis[2-[hydroxy(oxido)phosphoryl]oxyethyl]amino]ethyl hydrogen phosphate |
InChI |
InChI=1S/C6H18NO12P3.3Na/c8-20(9,10)17-4-1-7(2-5-18-21(11,12)13)3-6-19-22(14,15)16;;;/h1-6H2,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3 |
InChI Key |
MWIBOTNHGPNIQL-UHFFFAOYSA-K |
Canonical SMILES |
C(COP(=O)(O)[O-])N(CCOP(=O)(O)[O-])CCOP(=O)(O)[O-].[Na+].[Na+].[Na+] |
physical_description |
Liquid |
Origin of Product |
United States |
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